molecular formula C15H19N5O3S B2469622 3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034208-57-4

3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2469622
CAS No.: 2034208-57-4
M. Wt: 349.41
InChI Key: VNKOTZQKWBUSMZ-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that incorporates diverse structural elements, including a pyrazole ring and a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step synthetic procedures. The key steps include:

  • Formation of the Pyrazole Ring: : Pyrazole rings are generally synthesized by the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

  • Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: : This part of the molecule is often introduced through a nucleophilic substitution reaction, typically involving an amine and a suitable leaving group on the benzo[c][1,2,5]thiadiazole structure.

  • Final Amidation Step: : The carboxamide group is formed by reacting an amine with a carboxylic acid or its derivatives such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely focus on optimizing yield and purity through controlled reaction conditions and the use of catalysts. Solvent selection and temperature control are crucial factors in scaling up the synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation reactions can modify the functional groups within the compound, potentially altering its activity or solubility.

  • Reduction: : Reduction can target the nitro group in the benzo[c][1,2,5]thiadiazole ring, converting it into an amine.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, CrO₃, H₂O₂

  • Reduction Reagents: : LiAlH₄, NaBH₄, H₂/Pd-C

  • Substitution Reagents: : Various halogenating agents (e.g., NBS for bromination), organolithium reagents

Major Products Formed

The major products depend on the reagents and conditions used but typically include various substituted derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in organic synthesis, facilitating the construction of complex molecules for further research and development.

Biology

In biological research, it may serve as a probe or a biochemical tool to study specific molecular interactions within cells or tissues.

Medicine

Industry

In the industrial sector, this compound might be explored for its electronic properties, contributing to the development of new materials such as organic semiconductors.

Mechanism of Action

The compound's mechanism of action would be studied through its interaction with biological targets, which might include enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific application but could include inhibition of enzymatic activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-N-(2-pyridyl)pyrazole-4-carboxamide

  • N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3,5-dimethylpyrazole-4-carboxamide

  • N-(2-(1H-indazol-3-yl)ethyl)-3,5-dimethylpyrazole-4-carboxamide

Uniqueness

The unique combination of the pyrazole and benzo[c][1,2,5]thiadiazole moieties distinguishes 3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide from other similar compounds, providing a unique profile of biological and chemical properties. This uniqueness can be leveraged in various research and industrial applications to explore new avenues of innovation.

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Properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-10-14(11(2)18-17-10)15(21)16-8-9-20-13-7-5-4-6-12(13)19(3)24(20,22)23/h4-7H,8-9H2,1-3H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOTZQKWBUSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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